4-Bromo-5-fluoro-2-iodobenzonitrile
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Overview
Description
4-Bromo-5-fluoro-2-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN. This compound is of significant interest in organic chemistry due to its unique structure, which includes bromine, fluorine, and iodine atoms attached to a benzonitrile core. These halogen atoms confer distinct reactivity patterns and make the compound a valuable building block in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-iodobenzonitrile typically involves halogenation reactions starting from a benzonitrile derivative. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form biaryl and other complex structures.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or toluene.
Oxidation/Reduction: Hydrogenation catalysts (Pd/C) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Major Products
The major products formed from these reactions include substituted benzonitriles, biaryl compounds, and various functionalized derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-2-iodobenzonitrile is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzonitrile in various applications involves its ability to undergo specific chemical transformations. The compound’s halogen atoms can participate in halogen bonding, influencing molecular interactions and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzonitrile: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
2-Bromo-5-fluoropyridine: Contains a pyridine ring instead of a benzene ring, affecting its electronic properties and reactivity.
Uniqueness
4-Bromo-5-fluoro-2-iodobenzonitrile is unique due to the presence of three different halogen atoms, which provides a versatile platform for various chemical transformations. This diversity in halogenation allows for fine-tuning of reactivity and selectivity in synthetic applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBHCCHEVBALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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